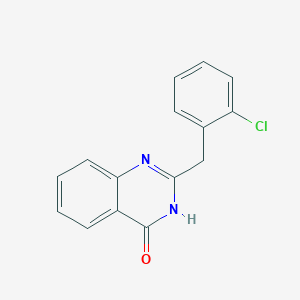
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide is a synthetic organic compound characterized by a cyanocyclopropyl group attached to a butanamide backbone, with a dimethylphenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide typically involves multiple steps:
Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Attachment of the Butanamide Backbone: The cyanocyclopropyl intermediate is then reacted with a butanamide derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Dimethylphenoxy Group: The final step involves the nucleophilic substitution of the butanamide intermediate with 3,4-dimethylphenol, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyanocyclopropyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopropyl group can act as a reactive moiety, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Cyanocyclopropyl)-4-phenoxybutanamide: Lacks the dimethyl groups on the phenoxy ring, which may affect its reactivity and binding properties.
N-(1-Cyanocyclopropyl)-4-(3,4-dichlorophenoxy)butanamide: Contains chlorine substituents instead of methyl groups, potentially altering its chemical and biological properties.
Uniqueness
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide is unique due to the presence of both the cyanocyclopropyl and dimethylphenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-5-6-14(10-13(12)2)20-9-3-4-15(19)18-16(11-17)7-8-16/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJPXWAKAFPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCC(=O)NC2(CC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-2-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2454431.png)


![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/new.no-structure.jpg)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2454438.png)

![8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2454441.png)
![7-[(furan-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2454446.png)
![2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2454447.png)


![2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2454452.png)
